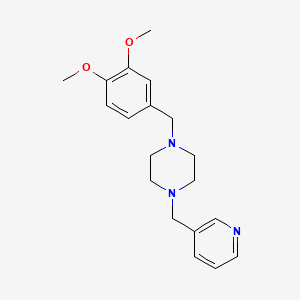![molecular formula C15H9ClN4S B5776285 2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B5776285.png)
2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol
説明
2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol (CTQ) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CTQ belongs to the class of quinazoline derivatives, which are known for their diverse biological activities. The purpose of
作用機序
The mechanism of action of 2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol is not fully understood. However, it has been proposed that 2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol exerts its biological activity by interacting with various cellular targets, including DNA, enzymes, and receptors. 2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol has been shown to induce DNA damage, which leads to cell cycle arrest and apoptosis. It has also been found to inhibit the activity of certain enzymes, such as topoisomerase and histone deacetylase, which are involved in DNA replication and gene expression. Furthermore, 2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol has been shown to interact with various receptors, such as GABA and adenosine receptors, which are involved in the regulation of neurotransmitter release and immune response.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol has been found to exhibit various biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species, which leads to oxidative stress and DNA damage. 2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol has also been found to affect the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation. Additionally, 2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol has been shown to affect the activity of various enzymes involved in the metabolism of xenobiotics and drugs.
実験室実験の利点と制限
2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It also exhibits potent biological activity at low concentrations, which makes it a promising candidate for drug development. However, 2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol has some limitations for lab experiments. It is highly reactive and can undergo rapid degradation, which makes it difficult to work with. Additionally, 2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol has not been extensively studied in vivo, which limits its potential therapeutic applications.
将来の方向性
There are several future directions for the study of 2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol. One potential direction is to investigate the pharmacokinetics and pharmacodynamics of 2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol in vivo. This would provide valuable information about the efficacy and safety of 2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol as a potential therapeutic agent. Another potential direction is to explore the potential synergistic effects of 2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol with other drugs or compounds. This could lead to the development of novel combination therapies for various diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biological activity of 2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol. This would provide valuable insights into its potential therapeutic applications.
合成法
The synthesis of 2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol involves the reaction of 2-chloroaniline with 2-mercaptobenzimidazole in the presence of sodium hydroxide and copper(II) sulfate pentahydrate. The reaction proceeds through a one-pot, three-step process, which involves the formation of an intermediate 2-(2-chlorophenyl)-1H-benzo[d]imidazole-5-thiol, followed by cyclization and dehydrogenation to form 2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol. The yield of 2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol obtained through this method is around 70%.
科学的研究の応用
2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol has been studied extensively for its potential therapeutic applications. It has been found to exhibit significant anticancer, antimicrobial, and anti-inflammatory activities. 2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells, by inducing apoptosis and cell cycle arrest. It has also been found to possess potent antibacterial and antifungal activities against a range of bacterial and fungal strains. Additionally, 2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
2-(2-chlorophenyl)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN4S/c16-11-7-3-1-5-9(11)13-18-14-10-6-2-4-8-12(10)17-15(21)20(14)19-13/h1-8H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSRFNOBICRFMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C4C=CC=CC4=NC(=S)N3N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001324510 | |
| Record name | 2-(2-chlorophenyl)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001324510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665154 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(2-Chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol | |
CAS RN |
886188-87-0 | |
| Record name | 2-(2-chlorophenyl)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001324510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5776202.png)
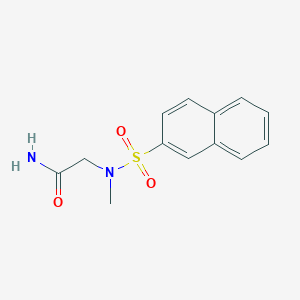
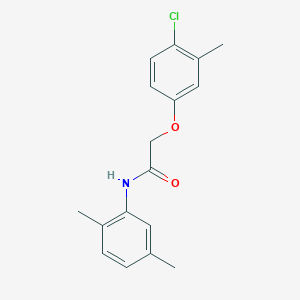
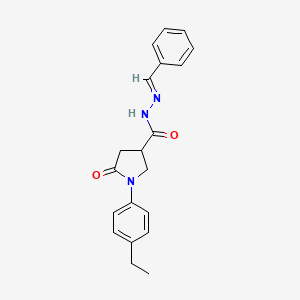

![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5776239.png)

![2,5-bis[(diethylamino)methyl]-1,4-benzenediol](/img/structure/B5776256.png)
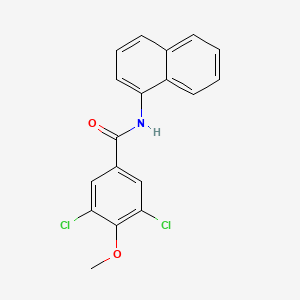
![N-cyclohexyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5776281.png)
![4-{[3-(methoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5776290.png)
